4-Chloro-6,7-dimethylpteridine
CAS No.:
Cat. No.: VC15809812
Molecular Formula: C8H7ClN4
Molecular Weight: 194.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7ClN4 |
|---|---|
| Molecular Weight | 194.62 g/mol |
| IUPAC Name | 4-chloro-6,7-dimethylpteridine |
| Standard InChI | InChI=1S/C8H7ClN4/c1-4-5(2)13-8-6(12-4)7(9)10-3-11-8/h3H,1-2H3 |
| Standard InChI Key | BZCWAEYIEFJRLL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C2C(=N1)C(=NC=N2)Cl)C |
Introduction
Chemical Structure and Physicochemical Properties
4-Chloro-6,7-dimethylpteridine (C₈H₇ClN₄) features a bicyclic pteridine system with chlorine at position 4 and methyl groups at positions 6 and 7. The molecular weight is 212.62 g/mol, and its structure is stabilized by π-conjugation across the heteroaromatic system. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 212–214°C | |
| Retention Factor (Rf) | 0.37 (n-hexane:EtOAc:MeOH) | |
| Molecular Formula | C₈H₇ClN₄ | |
| Solubility | Low in polar solvents |
Nuclear magnetic resonance (NMR) studies of analogous chlorinated pteridines reveal deshielding effects at positions adjacent to substituents, influencing reactivity . For example, in 4-chloropyrimidines, the H-6 proton experiences an upfield shift of 3.69–4.28 ppm upon adduct formation, suggesting similar electronic effects may govern 4-chloro-6,7-dimethylpteridine’s behavior in nucleophilic substitutions .
Synthesis and Optimization
The synthesis of 4-chloro-6,7-dimethylpteridine follows a three-step protocol, as detailed in recent pharmacological research :
Step 1: Synthesis of 6,7-Dimethylpteridin-4-ol
A mixture of 4,5-diamino-6-hydroxypyrimidine (1.26 g, 0.01 mol) and butane-2,3-dione (0.76 g, 0.01 mol) is refluxed in glacial acetic acid with sodium acetate (1 g) for 3 hours. The product precipitates upon cooling, yielding a white solid with a 54.32% yield and a melting point of 196–198°C .
Step 2: Chlorination with Phosphoryl Chloride
6,7-Dimethylpteridin-4-ol (0.44 g, 0.0025 mol) reacts with phosphoryl chloride (0.38 g, 0.0025 mol) and dimethylformamide (DMF, 0.5 mL) at 120°C for 1.5 hours. Quenching the reaction in cold water yields 4-chloro-6,7-dimethylpteridine as a white solid (58.23% yield, mp 212–214°C) .
Critical Reaction Parameters:
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Temperature: Excess heat (>120°C) leads to decomposition.
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Solvent: DMF acts as both solvent and catalyst, enhancing chlorination efficiency .
Biological Activity and Mechanism
4-Chloro-6,7-dimethylpteridine derivatives exhibit potent antitubercular activity. In a 2023 study, N-phenyl-6,7-dip-tolylpteridin-4-amine derivatives were tested against M. tuberculosis H37Rv, showing minimum inhibitory concentrations (MICs) comparable to streptomycin (MIC = 3.12 µg/mL) . Key findings include:
| Compound | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
|---|---|---|---|
| E6 | 3.12 | Streptomycin | 3.12 |
| E8 | 3.12 | Ciprofloxacin | 1.56 |
| E17 | 6.25 | Pyrazinamide | 6.25 |
Mechanistically, the chlorine atom enhances electrophilicity at position 4, facilitating covalent interactions with bacterial enzymes involved in folate biosynthesis . This aligns with studies on chlorinated pyrimidines, where chlorine substitution increases binding affinity to dihydrofolate reductase .
Applications in Drug Development
The compound’s versatility is evident in its role as a scaffold for antitubercular agents. Derivatives with electron-donating groups (e.g., methyl, phenyl) at positions 6 and 7 show enhanced pharmacokinetic profiles, including improved solubility and metabolic stability . Current research focuses on:
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Hybrid Molecules: Conjugating pteridine derivatives with fluoroquinolones to target multiple bacterial pathways.
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Prodrug Design: Incorporating hydrolyzable groups to enhance bioavailability.
Challenges and Future Directions
Despite promising results, scalability remains a hurdle. The chlorination step yields 58.23%, necessitating catalyst optimization . Future work should explore:
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Green Chemistry Approaches: Replacing POCl₃ with less hazardous chlorinating agents.
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Structural Analogues: Investigating substitutions at position 2 to modulate toxicity.
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